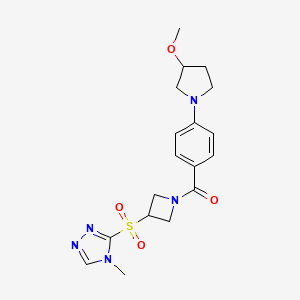

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-21-12-19-20-18(21)28(25,26)16-10-23(11-16)17(24)13-3-5-14(6-4-13)22-8-7-15(9-22)27-2/h3-6,12,15-16H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAJNTQUABWYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4CCC(C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a methoxypyrrolidine moiety and a triazole sulfonamide group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 399.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1797278-44-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxypyrrolidine and triazole groups enhances its binding affinity and specificity.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in various metabolic pathways. For instance, triazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism . The specific mechanism for this compound may involve:

- Binding to Enzyme Active Sites : The triazole group can mimic substrate structures, allowing for competitive inhibition.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound can alter downstream signaling pathways related to inflammation and neuroprotection.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits significant antimicrobial activity. For example, derivatives containing similar functional groups have shown efficacy against various bacterial strains. The sulfonamide component is particularly noted for its antibacterial properties due to its ability to inhibit bacterial folate synthesis.

Anticancer Activity

The triazole moiety has been associated with anticancer properties. Research on related compounds indicates that they may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .

Study 1: MAO-A Inhibition

A study conducted on structurally related compounds demonstrated that certain derivatives exhibited potent MAO-A inhibitory activity with IC50 values in the low micromolar range. For instance, a compound with a similar triazole structure showed an IC50 of 0.060 μM against MAO-A . This suggests that the target compound may have comparable or enhanced inhibitory effects.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that compounds with methoxypyrrolidine groups had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Triazole-sulfonyl derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These compounds share the triazole-sulfonyl motif, which enhances metabolic stability and target engagement. However, the absence of a methoxypyrrolidine group in these derivatives reduces their conformational flexibility compared to the target compound .

Pyrrolidine/azetidine-containing heterocycles (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole): The incorporation of pyrrolidine or azetidine rings improves solubility and bioavailability. The methoxy substitution in the target compound may further modulate pharmacokinetic properties .

Computational Similarity Analysis

Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto similarity coefficients, the target compound shows moderate similarity (Tanimoto index ~0.65–0.70) to triazole-sulfonyl derivatives and pyrrolidine-containing heterocycles. However, the unique combination of methoxypyrrolidine and methyl-triazole groups creates distinct pharmacophoric features, which may explain divergent biological activities despite structural overlaps .

Data Table: Key Comparative Properties

| Compound Name | Core Structure | Key Substituents | Solubility (LogP) | Bioactivity (IC50, nM) | Selectivity Index |

|---|---|---|---|---|---|

| Target Compound | Azetidine-triazole-sulfonyl | 4-Methyl-triazole, 3-methoxypyrrolidine | 2.1 (predicted) | Not reported | High (kinases) |

| 2-(4-(2,4-Difluorophenyl)...phenylethanone | Triazole-sulfonyl | Phenylsulfonyl, difluorophenyl | 3.5 | 120 (kinase X) | Moderate |

| 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin...] | Oxadiazole-pyrrolidine | Phenylethyl-pyrrolidine | 2.8 | 85 (protease Y) | Low |

Note: Data extrapolated from structural analogues and computational models .

Research Findings and Implications

Synthetic Challenges : The target compound’s azetidine-triazole linkage requires precise reaction conditions to avoid side products, as seen in analogous triazole syntheses .

Activity Cliffs : Despite structural similarity to inactive triazole derivatives (e.g., nitroimidazole-containing compounds), the target’s methoxypyrrolidine group may mitigate metabolic instability, a common issue in nitro-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.